1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-CHLOROPHENYL)-1-PIPERAZINYL]-2-ETHYL-3-METHYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE is a complex organic compound with the molecular formula C25H24ClN5 and a molecular weight of 429.957 g/mol . This compound is part of the pyrido[1,2-a]benzimidazole family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-[4-(4-CHLOROPHENYL)-1-PIPERAZINYL]-2-ETHYL-3-METHYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route often includes the following steps:
Formation of the benzimidazole core: This is achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.
Introduction of the pyridine ring: This step involves cyclization reactions to form the pyrido[1,2-a]benzimidazole structure.
Substitution reactions:
Final modifications: The ethyl and methyl groups are introduced through alkylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-[4-(4-CHLOROPHENYL)-1-PIPERAZINYL]-2-ETHYL-3-METHYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(4-CHLOROPHENYL)-1-PIPERAZINYL]-2-ETHYL-3-METHYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROPHENYL)-1-PIPERAZINYL]-2-ETHYL-3-METHYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1-[4-(4-CHLOROPHENYL)-1-PIPERAZINYL]-2-ETHYL-3-METHYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE can be compared with other similar compounds, such as:
1-[4-(4-CHLOROPHENYL)-1-PIPERAZINYL]-3-METHYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE: This compound has a similar structure but lacks the ethyl group, which may affect its biological activity and chemical properties.
1-[4-(4-CHLOROPHENYL)-1-PIPERAZINYL]-2-ISOPENTYL-3-METHYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE: The presence of an isopentyl group instead of an ethyl group can lead to differences in solubility and reactivity.
The uniqueness of 1-[4-(4-CHLOROPHENYL)-1-PIPERAZINYL]-2-ETHYL-3-METHYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C25H24ClN5 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C25H24ClN5/c1-3-20-17(2)21(16-27)24-28-22-6-4-5-7-23(22)31(24)25(20)30-14-12-29(13-15-30)19-10-8-18(26)9-11-19/h4-11H,3,12-15H2,1-2H3 |
InChI Key |
XPHYUPWVHUQVMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.